molecular formula C27H26N4O6 B12496922 Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12496922
M. Wt: 502.5 g/mol
InChI Key: XPNXAENPVUUGOB-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester group, a nitrophenyl group, and a piperazine ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the nitration of a methylbenzoate derivative, followed by the introduction of a piperazine ring through nucleophilic substitution reactions. The final step often involves esterification to form the benzoate ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitrobenzoic acid: Shares the nitrophenyl group but lacks the piperazine ring.

    N-methoxy-N,3-dimethyl-4-nitrobenzamide: Similar nitrophenyl structure with different functional groups.

    TERT-BUTYL 3-METHYL-4-NITROBENZOATE: Contains a similar benzoate ester group.

Uniqueness

Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitrophenyl and piperazine groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C27H26N4O6

Molecular Weight

502.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-methyl-4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C27H26N4O6/c1-18-16-20(8-10-23(18)31(35)36)25(32)28-22-17-21(27(34)37-2)9-11-24(22)29-12-14-30(15-13-29)26(33)19-6-4-3-5-7-19/h3-11,16-17H,12-15H2,1-2H3,(H,28,32)

InChI Key

XPNXAENPVUUGOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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